Cas no 1693972-95-0 (3-(3-chloro-4-methylphenyl)methylazetidine)

3-(3-Chloro-4-methylphenyl)methylazetidine is a specialized azetidine derivative featuring a chloro-methylphenyl substituent, which enhances its utility as a versatile intermediate in organic synthesis and pharmaceutical applications. The compound's azetidine ring provides a constrained, nitrogen-containing scaffold, making it valuable for the development of bioactive molecules. The presence of the chloro and methyl groups on the phenyl ring offers opportunities for further functionalization, enabling precise structural modifications. Its well-defined chemical structure ensures consistency in synthetic pathways, while its stability under standard conditions makes it suitable for diverse reaction conditions. This compound is particularly useful in medicinal chemistry for the design of novel therapeutic agents.
3-(3-chloro-4-methylphenyl)methylazetidine structure
1693972-95-0 structure
Product Name:3-(3-chloro-4-methylphenyl)methylazetidine
CAS No:1693972-95-0
MF:C11H14ClN
MW:195.688561916351
CID:6275869
PubChem ID:84666627
Update Time:2025-06-13

3-(3-chloro-4-methylphenyl)methylazetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-chloro-4-methylphenyl)methylazetidine
    • EN300-1969293
    • 1693972-95-0
    • 3-[(3-chloro-4-methylphenyl)methyl]azetidine
    • Inchi: 1S/C11H14ClN/c1-8-2-3-9(5-11(8)12)4-10-6-13-7-10/h2-3,5,10,13H,4,6-7H2,1H3
    • InChI Key: ROEPLYWDCAYWKQ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C)C=CC(=C1)CC1CNC1

Computed Properties

  • Exact Mass: 195.0814771g/mol
  • Monoisotopic Mass: 195.0814771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 12Ų

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Additional information on 3-(3-chloro-4-methylphenyl)methylazetidine

Introduction to 3-(3-Chloro-4-methylphenyl)methylazetidine (CAS No. 1693972-95-0)

3-(3-Chloro-4-methylphenyl)methylazetidine, with the CAS number 1693972-95-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azetidines, which are four-membered heterocyclic compounds with a nitrogen atom. The unique structural features of 3-(3-chloro-4-methylphenyl)methylazetidine make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 3-(3-chloro-4-methylphenyl)methylazetidine consists of an azetidine ring attached to a substituted benzene ring. The presence of a chlorine and a methyl group on the benzene ring imparts specific electronic and steric properties to the molecule, which can influence its biological activity and pharmacological profile. These structural characteristics have been extensively studied to understand their impact on receptor binding and biological efficacy.

Recent research has focused on the potential therapeutic applications of 3-(3-chloro-4-methylphenyl)methylazetidine. One notable area of interest is its use as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many drugs. Studies have shown that this compound can exhibit selective binding to specific GPCRs, making it a promising lead for the development of drugs targeting conditions such as neurological disorders, cardiovascular diseases, and metabolic disorders.

In addition to its potential as a GPCR modulator, 3-(3-chloro-4-methylphenyl)methylazetidine has also been investigated for its anti-inflammatory properties. In vitro and in vivo studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This property makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.

The pharmacokinetic properties of 3-(3-chloro-4-methylphenyl)methylazetidine have also been studied to ensure its suitability for clinical use. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed orally and has good bioavailability, which is crucial for its effectiveness as an oral medication. Furthermore, its metabolic stability and low toxicity profile make it a safe candidate for long-term use.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-(3-chloro-4-methylphenyl)methylazetidine in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical investigations, including phase II and III trials, to establish its therapeutic potential in various medical conditions.

Beyond its therapeutic applications, 3-(3-chloro-4-methylphenyl)methylazetidine has also been explored as a tool compound in academic research. Its unique chemical structure and biological activity make it a valuable reagent for studying receptor-ligand interactions and signaling pathways. Researchers are using this compound to gain insights into the mechanisms underlying various physiological processes and diseases, which can inform the development of new therapeutic strategies.

In conclusion, 3-(3-chloro-4-methylphenyl)methylazetidine (CAS No. 1693972-95-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its potential as a GPCR modulator, anti-inflammatory agent, and tool compound highlights its significance in both clinical and academic settings. Ongoing research continues to uncover new aspects of its biological activity and pharmacological properties, further solidifying its position as an important molecule in the field.

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